

# Application Notes and Protocols: Iridium-Catalyzed Reductive Generation of Azomethine Ylides from Amides

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## Compound of Interest

**Compound Name:** 2-(Aminoethyl)-1-N-Boc-pyrrolidine

**Cat. No.:** B112539

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This document provides detailed application notes and experimental protocols for the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams. This method offers a powerful and versatile strategy for the synthesis of highly substituted and structurally complex pyrrolidines, which are prevalent motifs in biologically active natural products and pharmaceutical agents.[1][2][3]

## Introduction

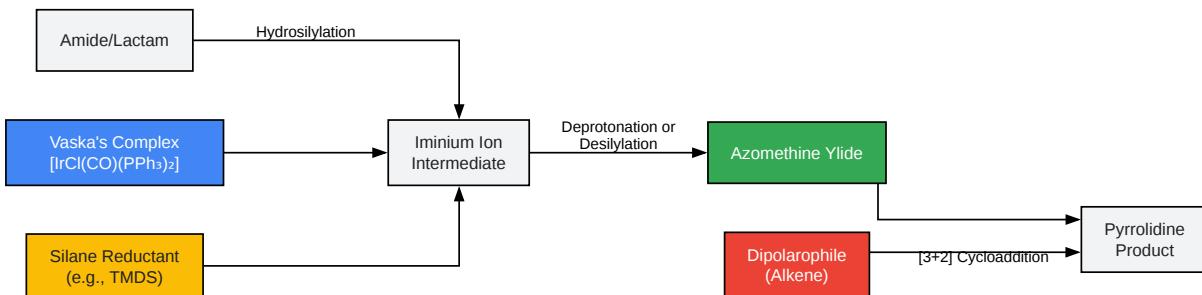
The [3+2] dipolar cycloaddition of azomethine ylides is a highly effective method for constructing the pyrrolidine ring system, often with excellent control over stereochemistry.[1][4] Traditional methods for generating azomethine ylides can have limitations. This application note details a modern approach that utilizes an iridium-catalyzed reductive strategy to generate both stabilized and unstabilized azomethine ylides directly from readily available tertiary amides and lactams.[1][2][5] This method, employing Vaska's complex  $[\text{IrCl}(\text{CO})(\text{PPh}_3)_2]$  and a silane reductant, proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance.[1][3][6]

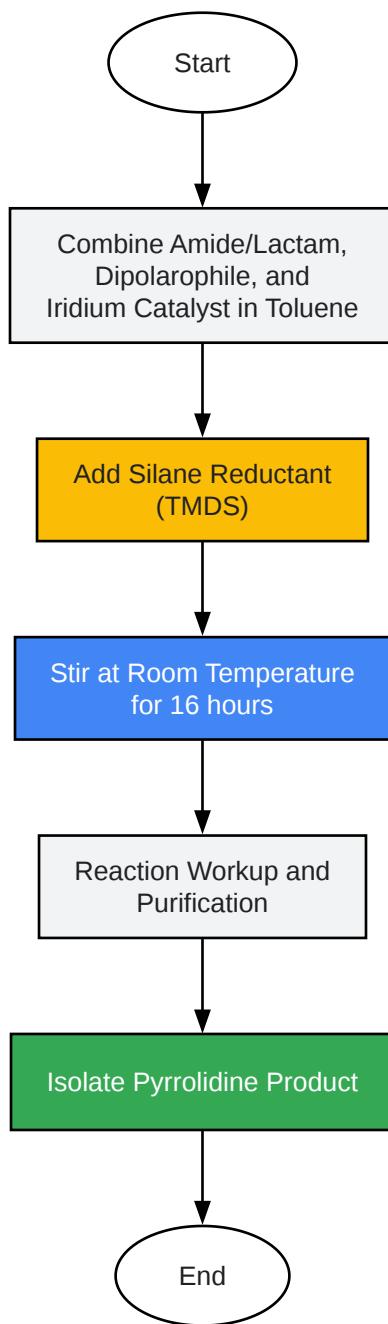
The significance of this methodology lies in its ability to access complex pyrrolidine and polycyclic amine structures from common amide precursors.[1][4] This opens new avenues for

the synthesis of novel chemical entities in drug discovery and development.

## Reaction Mechanism and Workflow

The reaction proceeds via a catalytic cycle involving the iridium catalyst. The proposed mechanism involves the hydrosilylation of the amide or lactam by the iridium complex and a silane reductant, such as tetramethyldisiloxane (TMDS). This is followed by the generation of an iminium ion intermediate, which then forms the azomethine ylide. The ylide is then trapped in situ by a dipolarophile in a [3+2] cycloaddition reaction to yield the desired pyrrolidine product.





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## References

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